molecular formula C7H11ClO4 B6612612 2-chloro-5-ethoxy-5-oxopentanoic acid CAS No. 22073-18-3

2-chloro-5-ethoxy-5-oxopentanoic acid

Cat. No.: B6612612
CAS No.: 22073-18-3
M. Wt: 194.61 g/mol
InChI Key: RBVJVAULCBMXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-chloro-5-ethoxy-5-oxopentanoic acid involves several steps. One common method includes the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base, followed by hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-5-ethoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-5-ethoxy-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-ethoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-5-ethoxy-5-oxopentanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

2-chloro-5-ethoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVJVAULCBMXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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